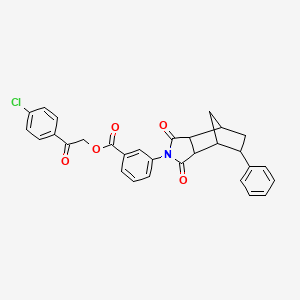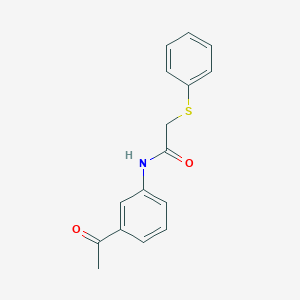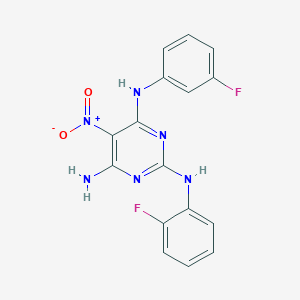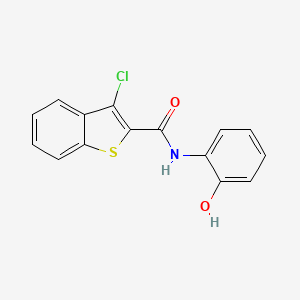![molecular formula C22H19N3O2 B12460045 N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B12460045.png)
N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine is an organic compound characterized by its complex structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine typically involves a multi-step process. One common method includes the condensation reaction between 3-methylbenzaldehyde and 4-amino-3-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, sulfonic acids; reactions often require catalysts such as iron or aluminum chloride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which (E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, its nitro group may participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-methylphenyl)-N-{4-[(E)-[(4-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine
- (E)-1-(2-methylphenyl)-N-{4-[(E)-[(2-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine
Uniqueness
Compared to similar compounds, (E)-1-(3-methylphenyl)-N-{4-[(E)-[(3-methylphenyl)methylidene]amino]-3-nitrophenyl}methanimine exhibits unique properties due to the position of the methyl group on the aromatic ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications.
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-N-[4-[(3-methylphenyl)methylideneamino]-3-nitrophenyl]methanimine |
InChI |
InChI=1S/C22H19N3O2/c1-16-5-3-7-18(11-16)14-23-20-9-10-21(22(13-20)25(26)27)24-15-19-8-4-6-17(2)12-19/h3-15H,1-2H3 |
InChI Key |
OWHRLWWOKIKSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=CC(=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(3-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12460016.png)
![N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B12460021.png)

![2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide](/img/structure/B12460037.png)
![2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B12460053.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12460057.png)
![2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12460062.png)
![2-{[(3-{[(4-Tert-butylphenyl)carbonyl]amino}-4-chlorophenyl)carbonyl]amino}benzoic acid](/img/structure/B12460066.png)
![N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B12460067.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12460073.png)

